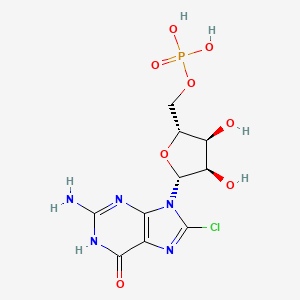
8-Chloroguanosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroguanosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of purine nucleotides. It is a chlorinated derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroguanosine 5’-(dihydrogen phosphate) typically involves the chlorination of guanosine. One common method is the reaction of guanosine with hypochlorous acid (HOCl) in the presence of myeloperoxidase, an enzyme that catalyzes the formation of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction is carried out at a neutral pH of 7.4 .
Industrial Production Methods: The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloroguanosine 5’-(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-7,8-dihydroguanosine.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: 8-oxo-7,8-dihydroguanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloroguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study chlorination reactions and the effects of chlorinated nucleosides.
Biology: Investigated for its role in DNA and RNA damage and repair mechanisms.
Medicine: Explored for its potential anti-cancer properties due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications
Wirkmechanismus
The mechanism of action of 8-Chloroguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA or RNA, where it can cause structural modifications and damage. This damage can lead to the activation of DNA repair pathways or apoptosis in cells. The compound targets nucleic acids and interacts with various enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
8-Oxo-7,8-dihydroguanosine: An oxidized derivative of guanosine.
8-Nitroguanosine: A nitrated derivative of guanosine.
5-Chlorocytidine: A chlorinated derivative of cytidine.
Comparison: 8-Chloroguanosine 5’-(dihydrogen phosphate) is unique due to its specific chlorination at the 8-position of guanosine. This modification imparts distinct chemical and biological properties, making it a valuable tool for studying chlorination-induced DNA damage and its implications in diseases such as cancer .
Eigenschaften
CAS-Nummer |
90074-94-5 |
|---|---|
Molekularformel |
C10H13ClN5O8P |
Molekulargewicht |
397.66 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-8-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
ZOHCBBMVQRTQRD-UMMCILCDSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)


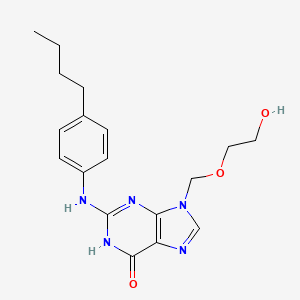
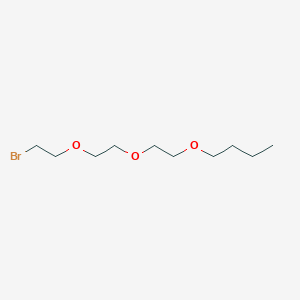
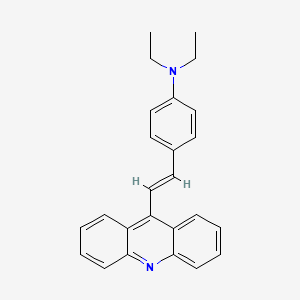

![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
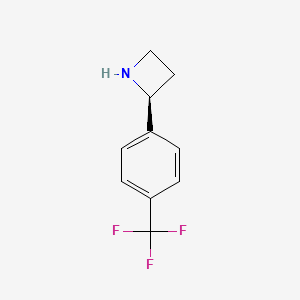
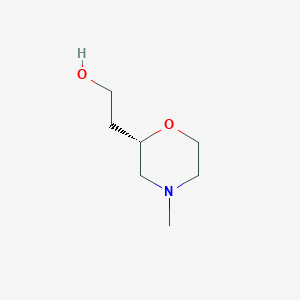
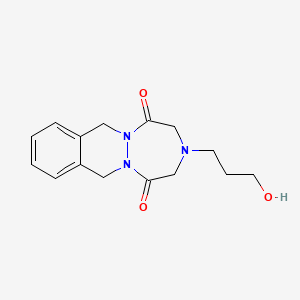
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
